4-(3-chlorophenoxy)[1]benzofuro[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenoxy)-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-10-4-3-5-11(8-10)20-16-15-14(18-9-19-16)12-6-1-2-7-13(12)21-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEBIGMAPNICNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)OC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Chlorophenoxy 1 Benzofuro 3,2 D Pyrimidine and Its Analogs
Established Synthetic Routes to the Benzofuro[3,2-d]pyrimidine Core
The formation of the fused benzofuro[3,2-d]pyrimidine ring system is a critical step that can be achieved through several synthetic strategies. Key among these are cyclization reactions to build the pyrimidine (B1678525) ring onto a benzofuran (B130515) precursor and subsequent modifications to introduce functionality for further reactions.
The construction of the benzofuro[3,2-d]pyrimidine skeleton is often accomplished through cyclocondensation reactions. A common and effective method involves the condensation of 3-amino-2-benzofurancarboxamide with various aromatic aldehydes. researchgate.netresearchgate.net This reaction, typically catalyzed by an acid like hydrochloric acid, directly yields 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines. researchgate.netresearchgate.net This approach is advantageous as it builds the pyrimidine ring in a single, efficient step.
Another versatile method for forming the pyrimidine ring fused to a benzofuran core starts from benzofuran chalcones. nih.gov These chalcone (B49325) intermediates are synthesized via a Claisen-Schmidt condensation of a 2-acetylbenzofuran (B162037) with an appropriate aldehyde. researchgate.netnih.gov The resulting (2E)-1-(1-benzofuran-2-yl)-3-arylprop-2-en-1-one (chalcone) can then be treated with reagents like urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base such as ethanolic potassium hydroxide. nih.gov This cyclization reaction yields 4-(1-benzofuran-2-yl)-6-arylpyrimidin-2-ols, -2-thiols, or -2-amines, respectively, demonstrating a modular approach to differently substituted pyrimidine rings. nih.govresearchgate.net
A cornerstone strategy for introducing a wide variety of substituents at the 4-position of the benzofuro[3,2-d]pyrimidine ring system is through nucleophilic aromatic substitution (SNAr). This requires the activation of the 4-position, which is typically achieved by converting a 4-oxo group into a more reactive leaving group, most commonly a chloro group. researchgate.netresearchgate.net
The precursor, a 2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-one, is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), often with gentle heating. researchgate.netresearchgate.netresearchgate.net This reaction furnishes the key intermediate, 4-chlorobenzofuro[3,2-d]pyrimidine (B1347961). The chlorine atom at the 4-position is highly susceptible to displacement by a variety of nucleophiles due to the electron-withdrawing nature of the fused heterocyclic system. This reactivity allows for the synthesis of a diverse library of 4-substituted analogs. researchgate.netresearchgate.net
Introduction of the 3-chlorophenoxy Moiety
The synthesis of the target compound, 4-(3-chlorophenoxy) researchgate.netbenzofuro[3,2-d]pyrimidine, is a direct application of the nucleophilic displacement strategy described previously. The key reaction involves the treatment of a 4-chlorobenzofuro[3,2-d]pyrimidine intermediate with 3-chlorophenol (B135607).
In this reaction, the hydroxyl group of 3-chlorophenol acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient carbon at the 4-position of the benzofuro[3,2-d]pyrimidine ring, displacing the chloride ion and forming the desired ether linkage. The general applicability of this nucleophilic displacement with various nucleophiles has been well-documented for the 4-chlorobenzofuro[3,2-d]pyrimidine scaffold. researchgate.netresearchgate.net
Design and Synthesis of Structurally Related Analogs and Derivatives
The robust nature of the nucleophilic displacement reaction on 4-chlorobenzofuro[3,2-d]pyrimidines allows for the synthesis of a vast array of analogs. By varying the nucleophile, different functional groups can be introduced at the 4-position. researchgate.net
For instance, reacting the 4-chloro intermediate with:
Alkoxides , such as sodium methoxide (B1231860) or sodium ethoxide, yields the corresponding 4-methoxy or 4-ethoxy derivatives. researchgate.net
Amines , both primary and secondary, results in the formation of 4-amino-substituted benzofuro[3,2-d]pyrimidines. researchgate.net
Hydrazine hydrate produces 4-hydrazinobenzofuro[3,2-d]pyrimidines, which can serve as building blocks for further elaboration into fused heterocyclic systems like triazolopyrimidines. researchgate.net
Thiourea can be used to introduce a thio group at the 4-position, yielding 3,4-dihydro-4-thiobenzofuro[3,2-d]pyrimidines. researchgate.net
Furthermore, structural diversity can be achieved by modifying the benzofuran ring or the 2-position of the pyrimidine ring prior to the key substitution step. For example, starting with substituted 3-amino-2-benzofurancarboxamides or using different aromatic aldehydes in the initial cyclization allows for the preparation of analogs with various substituents on the benzofuran and pyrimidine moieties. researchgate.netresearchgate.net This combinatorial approach enables the systematic exploration of the structure-activity relationships of this class of compounds. nih.govinformahealthcare.com
Spectroscopic and Analytical Characterization of Synthesized Compounds
The structures of newly synthesized benzofuro[3,2-d]pyrimidine derivatives are unequivocally confirmed using a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. For example, in pyrimidine analogs derived from chalcones, a broad absorption band around 3464 cm⁻¹ indicates the presence of a hydroxyl group, while a C=N stretching vibration appears near 1612 cm⁻¹. nih.gov For thiol analogs, an S-H stretch can be observed around 2556 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the precise structure.
In the ¹H NMR spectrum, aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). The single proton on the pyrimidine ring can often be seen as a distinct singlet, for example, at δ 8.42 ppm or δ 8.64 ppm. nih.govasianpubs.org Protons of substituent groups, like the methyl protons in a CH₃ group, appear in the upfield region (e.g., δ 2.42 ppm). nih.gov
¹³C NMR provides information on the carbon skeleton of the molecule. Specific resonances confirm the presence of different carbon environments within the fused ring system and its substituents. nih.govasianpubs.org
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. The molecular ion peak [M+] is a key piece of data. For compounds containing bromine, a characteristic [M+2] peak of similar intensity is observed due to the natural isotopic abundance of bromine. nih.gov
The following tables provide examples of characteristic spectroscopic data reported for some benzofuro[3,2-d]pyrimidine derivatives.
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 10.12 | s | 1H | N-H | |
| 8.64 | s | 1H | pyrimidine-H | |
| 8.33 | s | 1H | Ar-H | |
| 7.90-7.92 | d | 9.20 | 1H | Ar-H |
| 7.52-7.53 | d | 9.15 | 1H | Ar-H |
| 7.31-7.34 | t | 8.00 | 1H | Ar-H |
| 7.23-7.25 | d | 8.60 | 1H | Ar-H |
| 7.20 | s | 1H | Ar-H | |
| 6.95 | q | 2.30 | 1H | Ar-H |
| Technique | Observed Values | Assignment |
|---|---|---|
| IR (KBr, ν cm⁻¹) | 2556 | S-H stretch |
| 1602 | C=N stretch | |
| 782 | Ar-Br stretch | |
| MS (m/z) | 402, 404 | [M+], [M+2] |
Mechanistic Investigations and Molecular Target Elucidation for Benzofuro 3,2 D Pyrimidine Compounds
Enzyme Inhibition Profiling
Benzofuro[3,2-d]pyrimidine and structurally similar heterocyclic compounds have been evaluated against a range of enzymes critical to cell signaling, proliferation, and survival.
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. nih.govnih.gov Its inhibition can lead to the accumulation of DNA damage, especially in cancer cells with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. researchgate.net The benzofuran[3,2-d]pyrimidine-4(3H)-one framework has been successfully utilized to design novel PARP-1 inhibitors. nih.gov By introducing thiosemicarbazone derivatives to this scaffold, researchers have developed compounds with potent inhibitory activity. For instance, specific derivatives have demonstrated greater potency and selectivity for PARP-1 over PARP-2 compared to the established inhibitor Olaparib. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (PARP-2/PARP-1) |
| Derivative 19c | PARP-1 | 0.026 | 85.19-fold over Olaparib |
| Olaparib | PARP-1 | Not Specified | Reference |
| 3-Aminobenzamide | PARP | ~0.050 (in CHO cells) | Not Specified |
This table presents enzyme inhibition data for benzofuran[3,2-d]pyrimidine derivatives and other PARP inhibitors. Data sourced from multiple studies. nih.govmedchemexpress.com
Tyrosine Kinases (including EGFR/CDK2): Tyrosine kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways governing growth, differentiation, and metabolism. unisi.it Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. unisi.it
The benzofuro[2,3-d]pyrimidine scaffold has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase. rsc.org A series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines, synthesized from the renewable biomass shikimic acid, showed significant inhibitory effects. Compound 5h from this series was particularly potent against EGFR. rsc.org
Furthermore, various pyrimidine-based scaffolds have demonstrated inhibitory activity against both EGFR and Cyclin-Dependent Kinases (CDKs), such as CDK2, which are crucial for cell cycle regulation. mdpi.comresearchgate.net For example, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed and found to significantly inhibit both EGFR and ErbB-2 (HER2) kinase activities. nih.gov The pyrido[2,3-d]pyrimidine (B1209978) scaffold has also been investigated for its potential to inhibit CDK2, CDK4, and EGFR. researchgate.net
| Compound | Target Enzyme(s) | IC₅₀ (nM) |
| Compound 5h | EGFR | 1.7 |
| Compound 6 | EGFR / ErbB-2 | 37 / 29 |
| Compound 9 | EGFR / ErbB-2 | 48 / 38 |
| Compound 11 | EGFR / ErbB-2 | 61 / 42 |
| Compound 14 | EGFR / ErbB-2 | 65 / 79 |
This table summarizes the inhibitory concentrations of various benzofuro[2,3-d]pyrimidine and related pyrimidine (B1678525) derivatives against key tyrosine kinases. Data sourced from multiple studies. rsc.orgnih.gov
While other enzyme families like Protein Kinase D (PKD) and bacterial DNA gyrase are known targets for different heterocyclic inhibitors, specific inhibitory activity by 4-(3-chlorophenoxy) nih.govbenzofuro[3,2-d]pyrimidine against these targets is not prominently documented in the reviewed literature. nih.govnih.gov
Receptor Interaction Studies
Beyond enzyme inhibition, pyrimidine-based compounds have been shown to interact with specific cell surface receptors. Notably, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine derivatives, which are structural analogues of purines, have been identified as antagonists for adenosine (B11128) receptors. nih.govnih.gov
One study on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine (B1211035) found that the compound 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one was the most potent, with an IC₅₀ of 6.4 x 10⁻⁶ M for the A1 adenosine receptor. nih.gov This series of compounds generally exhibited slightly less potency at A2 receptors. nih.gov Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives have been discovered as potent and selective antagonists of the human adenosine A2A receptor. manchester.ac.uk These findings suggest that the broader family of fused pyrimidine heterocycles, including benzofuro[3,2-d]pyrimidines, may possess the structural features necessary for interaction with purinergic or other G-protein coupled receptors.
Modulation of DNA Damage Repair Pathways
The interaction of benzofuro[3,2-d]pyrimidine compounds with the DNA damage repair machinery is a critical aspect of their mechanism of action, particularly in an oncological context. The most direct evidence for this modulation comes from their inhibition of PARP-1. nih.gov
By inhibiting PARP-1, these compounds prevent the efficient repair of DNA single-strand breaks. nih.govresearchgate.net When a cell replicates its DNA, these unrepaired single-strand breaks can be converted into more lethal double-strand breaks. nih.gov In cancer cells that have a pre-existing defect in repairing double-strand breaks (such as those with BRCA mutations), this accumulation of damage can trigger cell death, a concept known as synthetic lethality. Anti-cancer mechanism studies revealed that potent benzofuran[3,2-d]pyrimidine-4(3H)-one PARP-1 inhibitors could indeed obstruct single-strand break repair, leading to an aggravation of double-strand breakage and subsequently promoting apoptosis. nih.gov
It is also important to note that ultraviolet (UV) radiation can directly damage DNA by forming pyrimidine dimers, such as cyclobutane (B1203170) pyrimidine dimers (CPDs), between adjacent pyrimidine bases within the DNA strand. wikipedia.orgfrontiersin.org These lesions distort the DNA helix and can block replication and transcription. wikipedia.org While this phenomenon concerns the pyrimidine bases within DNA itself rather than an external pyrimidine-containing compound, it underscores the central role of pyrimidine structures in DNA integrity and repair processes that are targeted by compounds like the benzofuro[3,2-d]pyrimidines. nih.govwikipedia.orgresearchgate.net
Computational and Experimental Approaches to Identify Binding Modes
To understand how benzofuro[3,2-d]pyrimidine derivatives interact with their molecular targets, a combination of computational and experimental techniques is often employed. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its target protein.
For the closely related benzothieno[3,2-d]pyrimidine scaffold, molecular docking studies were used to elucidate the precise mechanism of interaction with the cyclooxygenase-2 (COX-2) enzyme's active site. nih.govresearchgate.net These in silico analyses help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Similar computational approaches have been applied to other pyrimidine derivatives to understand their binding to targets like KRAS-G12D and viral proteases. nih.govmdpi.com Docking simulations for a pyrido[4,3-d]pyrimidine (B1258125) derivative, for example, revealed critical hydrogen bonds between the compound and specific amino acid residues like Asp12 and Gly60 in the KRAS-G12D mutant protein. mdpi.com
Experimentally, X-ray crystallography provides high-resolution structural data of a compound bound within its target's active site. The crystal structures of benzothienopyrimidinones bound to Pim-1 kinase have been determined, offering invaluable insights that guide further structure-activity relationship (SAR) studies. nih.gov These experimental structures can validate and refine the predictions made by computational models, leading to a more accurate understanding of the molecular interactions driving the compound's biological activity.
Structure Activity Relationship Sar Analysis of 4 3 Chlorophenoxy 1 Benzofuro 3,2 D Pyrimidine Derivatives
Impact of Substituents on the Benzofuro[3,2-d]pyrimidine Heterocyclic Core
The benzofuro[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, and substitutions on this core have a profound impact on biological activity. acs.orgnih.gov Modifications at the C2, C4, and C8 positions of the heterocyclic system have been extensively explored to optimize compounds for various therapeutic targets, including anticancer and antifungal applications. nih.gov
The pyrimidine (B1678525) portion of the core, particularly at the C2 and C4 positions, is crucial for interaction with biological targets. nih.gov For instance, the introduction of a chloro group at the C2 position and a substituted amino group at the C4 position has been a common strategy in the development of kinase inhibitors. One study reported the synthesis of 2-chloro-4-(N,N-diethyl-amino)-8-nitro-benzofuro[3,2-d]pyrimidine, which was evaluated for its anticancer activity against human lung (A549) and leukemia (K562) cell lines. nih.gov
On the benzofuran (B130515) portion of the nucleus, halogenation has been shown to consistently enhance anticancer activities. acs.org The addition of electron-withdrawing groups like bromo and fluoro substituents can lead to superior antimicrobial activity. researchgate.net The position of these substituents is a critical determinant of their effect. For example, an electron-withdrawing nitro group at the C8 position has been incorporated into designs targeting cancer cells. nih.gov These findings underscore that the electronic properties and steric profile of substituents on the core are key drivers of the pharmacological effects.
| Compound Derivative | Substituents on Core | Biological Activity Noted | Reference |
|---|---|---|---|
| 2-chloro-4-(N,N-diethyl-amino)-8-nitro-benzofuro[3,2-d]pyrimidine | C2: -Cl C4: -N(CH₂CH₃)₂ C8: -NO₂ | Anticancer activity against A549 and K562 cell lines | nih.gov |
| 2,4-disubstituted benzofuro[3,2-d]pyrimidines | C2, C4: Various | Antibacterial and antifungal activity | nih.gov |
| Benzofuro[3,2-d]pyrimidinedione derivatives | Modifications inspired by (-)-cercosporamide | Antifungal; synergistic effect with fluconazole (B54011) against resistant Candida albicans | nih.gov |
Influence of the Chlorophenoxy Moiety and its Positional Isomers on Biological Activities
The 4-(3-chlorophenoxy) group is a critical pharmacophore for this class of compounds. The phenoxy moiety itself often serves to anchor the molecule within the binding pocket of a target protein, while the chloro substituent can form specific halogen bonds and modulate the electronic properties and metabolic stability of the compound.
| Scaffold | Substituent and Position | Observed Effect on Biological Activity | Target | Reference |
|---|---|---|---|---|
| 4-Anilino-quinazoline | meta-Cl or para-Cl on aniline (B41778) ring | Elevated inhibitory activity | EGFR/VEGFR2 | nih.gov |
| 4-Anilino-quinazoline | ortho-Cl on aniline ring | Reduced inhibitory activity | EGFR/VEGFR2 | nih.gov |
| Pyrimidine-4-carboxamide | para-Cl on phenyl ring | Reduced inhibitory activity | NAPE-PLD | acs.org |
Role of Bridging Linkers and Side Chains in Pharmacological Modulation
The introduction of bridging linkers and side chains, typically at the C2 or C4 positions of the pyrimidine ring, is a key strategy for modulating the pharmacological profile of benzofuro[3,2-d]pyrimidine derivatives. These modifications can influence potency, selectivity, solubility, and cellular uptake.
The length and nature of a linker can dramatically affect activity. For example, in related pyrrolo[2,3-d]pyrimidine antifolates, the length of the carbon bridge connecting the core to a glutamate (B1630785) moiety was found to dictate both cytotoxic potency and the mechanism of cellular uptake. This highlights how a linker can properly orient a key functional group for target interaction or transporter recognition.
The terminal group of the side chain is also of paramount importance. In one study, benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives were designed with a thiosemicarbazone side chain, which proved to be essential for potent inhibition of the DNA repair enzyme Poly (ADP-ribose) polymerase-1 (PARP-1). In another example involving the related benzothieno[3,2-d]pyrimidine scaffold, side chains at the C2 position terminating in basic moieties like phenylpiperazine or benzylpiperidine were crucial for achieving high-affinity binding to the serotonergic 5-HT7 receptor. These examples demonstrate that side chains are not merely spacers but are integral to forming specific interactions with the biological target.
| Core Scaffold | Side Chain / Linker Description | Position | Pharmacological Effect | Target | Reference |
|---|---|---|---|---|---|
| Benzofuran[3,2-d]pyrimidine-4(3H)-one | Thiosemicarbazone side chain | - | Potent inhibition | PARP-1 | rsc.org |
| nih.govBenzothieno[3,2-d]pyrimidine | Alkyl chain linked to phenylpiperazine | C2 | High-affinity binding (Ki = 0.85 nM) | 5-HT7 Receptor | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Variable carbon bridge (3 vs 4 carbons) | C6 | Modulated cytotoxic potency and cellular transport selectivity | GARFTase | researchgate.net |
Conformational Analysis and Bioactivity Relationships
The biological activity of 4-(3-chlorophenoxy) nih.govbenzofuro[3,2-d]pyrimidine derivatives is intrinsically linked to their three-dimensional shape and ability to adopt a specific conformation that is complementary to the target's binding site. Both experimental and computational methods are employed to understand this relationship.
Single-crystal X-ray diffraction analysis provides definitive experimental evidence of the solid-state conformation of these molecules. Such studies have been performed on derivatives of the benzofuro[3,2-d]pyrimidine core, confirming their 3D structure and informing the design of new analogues. nih.gov Furthermore, the stereochemistry of the molecule can be pivotal. Studies on related chiral compounds have shown that only one stereoisomer may exhibit significant biological activity, indicating that the target's binding pocket is highly sensitive to the spatial arrangement of atoms.
Complementing experimental data, molecular modeling techniques such as docking are widely used to predict and rationalize the binding modes of these compounds. brieflands.com Docking studies have revealed how benzofuro[3,2-d]pyrimidine derivatives can fit into the active sites of receptor tyrosine kinases, forming key hydrogen bonds and hydrophobic interactions. brieflands.com These computational analyses help to explain the observed SAR; for instance, they can show why a particular substituent enhances activity by forming a new, favorable interaction with an amino acid residue in the binding site. This synergy between conformational analysis and bioactivity data is crucial for the rational design of next-generation inhibitors.
| Compound Class | Methodology | Key Finding | Target | Reference |
|---|---|---|---|---|
| Benzofuro[3,2-d]pyrimidine derivative | Single-crystal X-ray diffraction | Confirmed the 3D molecular structure of an active anticancer compound. | - | nih.gov |
| Furo[2,3-d]pyrimidine (B11772683) and Benzofuro[3,2-d]pyrimidine derivatives | Molecular Docking | Revealed possible binding modes within the active site of a receptor tyrosine kinase. | Receptor Tyrosine Kinase | brieflands.com |
| nih.govBenzothieno[3,2-d]pyrimidine derivatives | Homology Modeling and Docking | Rationalized structure-affinity relationships and validated binding poses at the receptor. | 5-HT7 Receptor | nih.gov |
Computational Chemistry and Molecular Modeling Studies of Benzofuro 3,2 D Pyrimidine Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
There are no published quantum chemical calculations, such as Density Functional Theory (DFT) studies, specifically for 4-(3-chlorophenoxy) researchgate.netbenzofuro[3,2-d]pyrimidine. Such studies on analogous pyrimidine (B1678525) derivatives are used to determine their geometric properties, electronic structure, and conformational analysis. scielo.org.mxrsc.org Without these specific calculations, details regarding the molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution for 4-(3-chlorophenoxy) researchgate.netbenzofuro[3,2-d]pyrimidine remain undetermined.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
No dedicated in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies for 4-(3-chlorophenoxy) researchgate.netbenzofuro[3,2-d]pyrimidine have been reported. While ADME predictions are a common component in the computational evaluation of new chemical entities, including various pyrimidine derivatives, to assess their drug-likeness and pharmacokinetic profiles, this specific compound has not been the subject of such a published analysis. researchgate.nettandfonline.com
QSAR Modeling for Predictive Activity Assessment
Quantitative Structure-Activity Relationship (QSAR) models for the benzofuro[3,2-d]pyrimidine class of compounds that would include 4-(3-chlorophenoxy) researchgate.netbenzofuro[3,2-d]pyrimidine have not been developed or published. QSAR studies are performed on series of related compounds to correlate their chemical structures with biological activities. nih.gov The absence of a synthesized series containing the target compound and its associated biological data precludes the development of a specific QSAR model.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity patterns .
- Mass Spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 365.0 [M+H] observed in related analogs) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for derivatives with chiral centers .
How can researchers address low yields during the synthesis of benzofuropyrimidine derivatives?
Q. Advanced
- Reaction Optimization : Adjust temperature gradients (e.g., stepwise heating to 120°C) and solvent polarity (e.g., switching from DCM to DMF for better solubility) .
- Catalytic Enhancements : Use Pd-based catalysts for coupling reactions or Lewis acids (e.g., AlCl) for electrophilic substitutions .
- Novel Methods : Oxidative cyclization of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols offers higher regioselectivity .
How do substituent variations on the benzofuropyrimidine scaffold influence biological activity?
Q. Advanced
- Electron-Withdrawing Groups : The 3-chlorophenoxy group enhances metabolic stability but may reduce solubility. Fluorine substitution at the 4-position increases target affinity (e.g., FGFR1 inhibition in thienopyrimidines) .
- Comparative Assays : Parallel synthesis of analogs (e.g., replacing chlorine with methyl or methoxy groups) followed by enzymatic assays (IC measurements) reveals structure-activity relationships .
How should contradictory data in pharmacological studies be analyzed?
Q. Advanced
- Dose-Response Validation : Replicate assays across multiple cell lines to rule out cell-specific effects .
- Structural Confirmation : Use X-ray crystallography or DFT calculations to verify if conformational changes alter binding modes .
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., pyrido[2,3-d]pyrimidines) to identify conserved pharmacophores .
What catalytic systems are effective for large-scale synthesis of benzofuropyrimidines?
Q. Advanced
- Heterogeneous Catalysis : Pd/C or zeolites improve recyclability and reduce metal contamination .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Enzymatic Catalysis : Lipases or oxidoreductases enable greener synthesis under mild conditions (experimental for analogs) .
What methods are used to monitor reaction progress and intermediate purity?
Q. Basic
- Thin-Layer Chromatography (TLC) : Tracks reaction completion using UV-active spots or iodine staining .
- High-Performance Liquid Chromatography (HPLC) : Quantifies intermediates and detects byproducts with C18 columns and acetonitrile/water gradients .
How does solvent choice impact the synthesis of 4-(3-chlorophenoxy)benzofuropyrimidines?
Q. Advanced
- Polar Aprotic Solvents : DMF or DMSO enhance solubility of aromatic intermediates but may promote side reactions (e.g., hydrolysis) at elevated temperatures .
- Ether Solvents : THF minimizes byproduct formation in SNAr reactions but requires anhydrous conditions .
What pharmacological targets are associated with benzofuropyrimidine derivatives?
Q. Basic
- Kinase Inhibition : FGFR1 and VEGFR2 are common targets due to the scaffold’s ATP-binding pocket compatibility .
- Antimicrobial Activity : Methylthienopyrimidines exhibit efficacy against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
How can computational modeling guide the design of benzofuropyrimidine analogs?
Q. Advanced
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses to FGFR1 or antimicrobial targets .
- QSAR Models : Regression analysis of substituent electronic parameters (Hammett σ) correlates with logP and IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
